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Introduction

The discovery and subsequent harnessing of Clustered Regularly Interspaced Short
Palindromic Repeats (CRISPR) and their associated (Cas) proteins have unequivocally
revolutionized the fields of molecular biology, biotechnology, and medicine.[1][2] Derived from a
prokaryotic adaptive immune system that defends against invading genetic elements like
bacteriophages and plasmids, CRISPR-Cas systems have been repurposed into a versatile
genome editing technology.[1][3] This guide provides a detailed exploration of the diverse
CRISPR-Cas systems, their underlying mechanisms, quantitative characteristics, and practical
applications for researchers, scientists, and drug development professionals.

Classification of CRISPR-Cas Systems

CRISPR-Cas systems are broadly categorized into two main classes, which are further
subdivided into six types and numerous subtypes. The primary distinction between the two
classes lies in the composition of their effector modules.[4][5]

e Class 1 systems utilize a multi-subunit effector complex, composed of multiple Cas proteins,
to identify and cleave foreign nucleic acids.[4][5][6][7][8][9] These systems are the most
abundant in nature, found in approximately 90% of CRISPR loci identified in bacteria and
archaea.[5][6] Class 1 includes Type |, Type lll, and Type IV systems.[4][5]

» Class 2 systems employ a single, large, multi-domain protein as the effector.[4][5][6][8][10]
Although less common, representing about 10% of CRISPR loci, their simplicity has made
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them the preferred choice for genome engineering applications.[5][10] Class 2 is comprised
of Type II, Type V, and Type VI systems.[4][10]

The CRISPR-Cas Adaptive Immunity Workflow

The natural function of CRISPR-Cas systems as a prokaryotic defense mechanism occurs in
three distinct stages:

Adaptation (Spacer Acquisition): When a cell is invaded by foreign DNA (e.g., from a virus),
specific Cas proteins, primarily Casl and Cas2, recognize and excise a short segment of the
foreign DNA, known as a protospacer.[1][11][12] This spacer is then integrated into the host's
CRISPR array, a specific locus in the genome containing a series of repeats and spacers.[1]
[13] This process creates a genetic memory of past infections.[1]

Expression (crRNA Biogenesis): The CRISPR array is transcribed into a long precursor
CRISPR RNA (pre-crRNA).[11] This pre-crRNA is then processed by Cas proteins into
mature, short CRISPR RNAs (crRNAs).[11] Each crRNA contains a spacer sequence that is
complementary to a previously encountered foreign nucleic acid.[14]

Interference: The mature crRNA guides the Cas effector complex (either a multi-protein
complex in Class 1 or a single protein in Class 2) to the corresponding target sequence in an
invading nucleic acid.[11][14] Upon successful recognition, the Cas nucleases cleave the
foreign DNA or RNA, neutralizing the threat.[14]
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General Workflow of CRISPR-Cas Adaptive Immunity
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General workflow of CRISPR-Cas adaptive immunity.

Detailed Analysis of CRISPR-Cas System Types
Class 1 Systems: Multi-Subunit Effectors

Class 1 systems are characterized by their complex, multi-protein effector machinery.

Type | systems are the most prevalent in prokaryotes. Their signature protein is the Cas3
helicase-nuclease.[7][9] The interference stage involves two main components: the CRISPR-
associated complex for antiviral defense (Cascade) and the Cas3 protein.[7][15] The Cascade
complex, composed of several Cas proteins (Cas8, Casl1, Cas7, Cas5, and Cas6) and a
crRNA, performs target surveillance.[7][15] Upon binding to the target DNA, the Cascade
complex undergoes a conformational change that recruits Cas3.[7] Cas3 then unwinds and
progressively degrades the target DNA.[7][11]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b561581?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758571/
https://portlandpress.com/biochemsoctrans/article/48/1/15/221842/Characterization-and-applications-of-Type-I-CRISPR
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758571/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00062/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758571/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00062/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758571/
https://www.mdpi.com/1422-0067/25/23/12544
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Type | CRISPR-Cas System
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Mechanism of a Type | CRISPR-Cas system.

Type Ill systems are unique in their ability to target both DNA and RNA.[16][17] Their signature
protein is the Cas10 protein.[16] The multi-subunit effector complex (known as Csm or Cmr) is
guided by the crRNA to its target transcript (RNA).[16] Target RNA binding activates multiple
enzymatic activities. The complex itself cleaves the target RNA.[16] Critically, this binding also
activates the Cas10 subunit to synthesize cyclic oligoadenylate (cOA) second messengers.[18]
These cOA molecules then activate associated effector proteins, such as Csm6 or Csx1, which
are non-specific RNases that degrade various RNA molecules in the cell, mounting a broad
antiviral response.[16]

Type IV systems are the most enigmatic and minimalist of the Class 1 systems. They are often
found on plasmids and other mobile genetic elements.[18][19][20][21] They possess a multi-
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subunit effector complex but typically lack both the Cas1/Cas2 adaptation module and a distinct
nuclease for target cleavage.[18][21] Their precise function is still under investigation, but they
are thought to be involved in competition between plasmids.[19][20]

Class 2 Systems: Single-Protein Effectors

Class 2 systems are defined by their single, multi-functional effector protein, which has made
them invaluable tools for biotechnology.

Type Il systems are the most studied and widely used for genome editing.[4][13][22] Their
signature effector is the Cas9 protein.[4][13] In its natural context, Cas9 requires both a crRNA
and a separate trans-activating crRNA (tracrRNA) to function.[4][23] For biotechnological
applications, these two RNAs are often fused into a single guide RNA (sgRNA).[13][23] The
Cas9-sgRNA complex scans the DNA for a specific Protospacer Adjacent Motif (PAM)
sequence.[1] Upon finding the PAM, the complex checks the adjacent sequence for
complementarity with the sgRNA's spacer region. If a match is found, the two nuclease
domains of Cas9 (HNH and RuvC) each cleave one strand of the DNA, creating a double-
strand break (DSB).[1][4]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.671522/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038947/
https://www.researchgate.net/publication/338214322_Type_IV_CRISPR-Cas_systems_are_highly_diverse_and_involved_in_competition_between_plasmids
https://en.wikipedia.org/wiki/CRISPR
https://pmc.ncbi.nlm.nih.gov/articles/PMC5711462/
https://pubs.acs.org/doi/10.1021/acschembio.7b00855
https://en.wikipedia.org/wiki/CRISPR
https://pmc.ncbi.nlm.nih.gov/articles/PMC5711462/
https://en.wikipedia.org/wiki/CRISPR
https://www.integra-biosciences.com/global/en/blog/article/what-crispr-cas9-and-how-does-it-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC5711462/
https://www.integra-biosciences.com/global/en/blog/article/what-crispr-cas9-and-how-does-it-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388126/
https://en.wikipedia.org/wiki/CRISPR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

Mechanism of Type Il CRISPR-Cas9 System

Single Guide RNA _
/ (sgRNA) {

Cas9-sgRNA .
Ribonucleoprotein (RNP) Genomic DA

Binds DNA l

1. Search for PA
(e.g., NGG)

2. Local DNA
Unwinding

3. RNA-DNA
Hybridization

Match Confirmed

4. HNH & RuvC Domains
Create Blunt DSB

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Type V CRISPR-Casl2a System
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Mechanism of Type VI CRISPR-Cas13 System
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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